molecular formula C19H28N2O5S B2556661 2-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1798033-82-5

2-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No. B2556661
CAS RN: 1798033-82-5
M. Wt: 396.5
InChI Key: JLNAPVIDRSPUJE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including an ethoxyphenyl group, a propanoyl group, a piperidinyl group, a sulfonyl group, and a methylacetamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperidine ring, for example, is a six-membered ring with one nitrogen atom, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its various functional groups. For instance, the sulfonyl group could potentially undergo reactions with nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents .

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promise as antiviral agents. For instance:

Other Biological Activities

The indole nucleus has been linked to various other activities, including anti-HIV effects, inhibition of cholinesterase enzymes, and potential use in malaria treatment. While these are not directly validated for our compound, they highlight the versatility of indole-based molecules.

Mechanism of Action

Without more specific information, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets .

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, and developing efficient methods for its synthesis .

properties

IUPAC Name

2-[1-[3-(2-ethoxyphenyl)propanoyl]piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5S/c1-3-26-17-7-5-4-6-15(17)8-9-19(23)21-12-10-16(11-13-21)27(24,25)14-18(22)20-2/h4-7,16H,3,8-14H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNAPVIDRSPUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-(2-ethoxyphenyl)propanoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

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